PQ-10

描述

属性

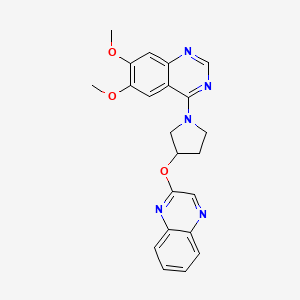

IUPAC Name |

6,7-dimethoxy-4-[(3R)-3-quinoxalin-2-yloxypyrrolidin-1-yl]quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-28-19-9-15-18(10-20(19)29-2)24-13-25-22(15)27-8-7-14(12-27)30-21-11-23-16-5-3-4-6-17(16)26-21/h3-6,9-11,13-14H,7-8,12H2,1-2H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIIFKJMNRPNMT-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CC[C@H](C3)OC4=NC5=CC=CC=C5N=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927691-21-2 | |

| Record name | PQ-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927691212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PQ-10 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PQ-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63643I762J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Polyquaternium-10: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Polyquaternium-10 is a versatile cationic polymer widely utilized in the pharmaceutical and personal care industries for its conditioning, thickening, and film-forming properties. This technical guide provides an in-depth exploration of its chemical structure and synthesis, complete with quantitative data, detailed experimental protocols, and a visual representation of its synthetic pathway.

Chemical Structure

Polyquaternium-10 is a polymeric quaternary ammonium salt of hydroxyethyl cellulose (HEC).[1][2][3] It is synthesized by reacting HEC with a cationic etherifying agent, resulting in a polymer with a cellulosic backbone and pendant quaternary ammonium groups.[4] This cationic nature is fundamental to its functionality, as the positively charged nitrogen atoms interact with negatively charged surfaces such as skin and hair proteins, imparting its characteristic conditioning effects.[2][5]

The general chemical name for Polyquaternium-10 is Cellulose 2-(2-hydroxy-3-(trimethylammonio)propoxy) ethyl ether chloride.[6] Its molecular formula is represented as (C2H4O)n.C6H16NO2.xCl.x.[6] The structure consists of a hydroxyethyl cellulose backbone where some of the hydroxyl groups have been etherified with a glycidyl trimethylammonium chloride group. This modification introduces a positive charge to the cellulose polymer.

Quantitative Properties of Polyquaternium-10

Various grades of Polyquaternium-10 are commercially available, differing in molecular weight, charge density, and viscosity.[1][2] These variations allow for tailored performance in different formulations. The table below summarizes key quantitative properties of typical Polyquaternium-10 grades.

| Property | Value | Reference(s) |

| Molecular Weight | Varies, with some grades around ~1000 g/mol . Higher molecular weight versions exist. | [7][8] |

| Viscosity (2% aq. soln.) | 500-2500 mPa·s (cps) at 25°C | [4][7][9][10] |

| Nitrogen Content | 1.7 - 2.2% | [10] |

| pH (2% aq. soln.) | 5.0 - 7.0 | [4][7][10] |

| Ash Content | ≤ 4% | [10] |

| Light Transmittance (0.5% aq. soln.) | > 98% at 550 nm | [10] |

| Melting Point | ~290 °C | [1][6] |

Synthesis of Polyquaternium-10

The synthesis of Polyquaternium-10 is a two-step process involving the preparation of a cationic etherifying agent followed by its reaction with hydroxyethyl cellulose.[11][12][13]

Synthesis Pathway

Caption: Synthesis pathway of Polyquaternium-10.

Experimental Protocols

1. Preparation of the Cationic Etherifying Agent (ETA)

This protocol is based on methodologies described in patent literature.[11][12][13]

-

Objective: To synthesize the cationic etherifying agent, 2,3-epoxypropyl trimethylammonium chloride, from epichlorohydrin and trimethylamine.

-

Materials:

-

Epichlorohydrin

-

Gaseous Trimethylamine

-

Synthesis reactor with stirring and temperature control

-

-

Procedure:

-

Charge the synthesis reactor with epichlorohydrin.

-

Begin stirring and introduce gaseous trimethylamine into the reactor. The molar ratio of trimethylamine to epichlorohydrin is typically maintained between 1:1 and 1:1.2.[13]

-

Maintain the reaction temperature between 4°C and 15°C and the pH between 7.3 and 9.5.[13] The pressure should be kept below 0.1 MPa.[13]

-

Allow the reaction to proceed for 2 to 5 hours, followed by a holding period of 1 to 2 hours to ensure complete reaction.[13]

-

The resulting product, the cationic etherifying agent (ETA), is then washed, dried, and may be further purified by vacuum suction filtration.[11][12]

-

2. Synthesis of Polyquaternium-10

This protocol outlines the reaction of the prepared ETA with hydroxyethyl cellulose.[12][14]

-

Objective: To synthesize Polyquaternium-10 by etherifying hydroxyethyl cellulose with the cationic etherifying agent.

-

Materials:

-

Hydroxyethyl cellulose (HEC)

-

Cationic Etherifying Agent (ETA) solution

-

Organic solvent (e.g., isopropanol)

-

Aqueous sodium hydroxide (NaOH) solution

-

Reactor with stirring and heating capabilities

-

-

Procedure:

-

Dispersion: Add an organic solvent to the reactor, followed by the addition of hydroxyethyl cellulose under stirring to achieve full dispersion.[14] The weight of the solvent is typically around 6 times that of the HEC.[12]

-

Alkalization: Add an aqueous alkali solution (e.g., NaOH) to the HEC slurry to activate the cellulose by deprotonating the hydroxyl groups. The pH is adjusted to approximately 10.[12][14]

-

Etherification: Introduce the cationic etherifying agent (ETA) solution into the alkalized HEC mixture under rapid stirring. The mass ratio of ETA solution to HEC is typically around 0.5:1.[12]

-

Heat the reaction mixture to approximately 75°C and maintain for about 1.5 hours to facilitate the etherification reaction.[12]

-

Purification and Isolation: The resulting Polyquaternium-10 is then filtered, washed (e.g., with 95% isopropanol), dried, and pulverized to obtain the final product.[11][12][14]

-

3. Characterization by Potentiometric Titration

This method can be used to quantify the concentration of Polyquaternium-10 in a sample.[15]

-

Objective: To determine the concentration of Polyquaternium-10 using potentiometric titration with dextran sulphate.

-

Principle: The cationic Polyquaternium-10 forms a strong ion-pair with the anionic dextran sulphate. The equivalence point of this titration can be monitored using a polyanion-sensitive polymeric membrane-based electrode.

-

Procedure Outline:

-

If interfering anionic surfactants (like sodium lauryl sulfate) are present, they must first be removed using an anion-exchange resin.[15]

-

The sample containing Polyquaternium-10 is then titrated with a standardized solution of dextran sulphate.

-

The potential is monitored throughout the titration using a polyanion-sensitive electrode.

-

The equivalence point, which is directly proportional to the concentration of Polyquaternium-10, is determined from the titration curve (e.g., using the first derivative plot).[15]

-

Logical Workflow for Synthesis and Quality Control

Caption: Workflow for the synthesis and quality control of Polyquaternium-10.

References

- 1. Polyquaternium-10 | 81859-24-7 [chemicalbook.com]

- 2. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]

- 3. specialchem.com [specialchem.com]

- 4. avenalab.com [avenalab.com]

- 5. formunova.com [formunova.com]

- 6. nbinno.com [nbinno.com]

- 7. Polyquaternium-10 Manufacturers | Polyquaternium-10: Suppliers & Producers - Elchemy [elchemy.com]

- 8. Polyquaternium - Ataman Kimya [atamanchemicals.com]

- 9. ulprospector.com [ulprospector.com]

- 10. Polyquaternium-10: Properties, Applications in Skincare and Detection Method_Chemicalbook [chemicalbook.com]

- 11. CN103204946A - Production method of polyquaternium-10 - Google Patents [patents.google.com]

- 12. CN103204946B - Production method of polyquaternium-10 - Google Patents [patents.google.com]

- 13. Production method of polyquaternium-10 - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN114292340B - Method for preparing polyquaternium-10 - Google Patents [patents.google.com]

- 15. Detecting Levels of Polyquaternium-10 (PQ-10) via Potentiometric Titration with Dextran Sulphate and Monitoring the Equivalence Point with a Polymeric Membrane-Based Polyion Sensor - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Molecular Weight of Polyquaternium-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the molecular weight of Polyquaternium-10 (PQ-10), a versatile cationic polymer widely used in pharmaceutical and cosmetic formulations. Understanding the molecular weight and its distribution is critical for controlling the physicochemical properties and performance of this compound in various applications, including drug delivery systems and personal care products. This guide details the primary analytical techniques, presents available quantitative data, and outlines experimental protocols to assist researchers in the precise characterization of this important polymer.

Introduction to Polyquaternium-10

Polyquaternium-10 is a water-soluble cationic polymer derived from hydroxyethyl cellulose. It is valued for its conditioning, film-forming, and anti-static properties.[1] this compound is available in various grades, which differ in their molecular weight and charge density, leading to a range of viscosities in solution.[1] These differences significantly impact the functional attributes of the final product, making accurate molecular weight determination an essential aspect of quality control and formulation development.

Key Techniques for Molecular Weight Determination

The principal methods for determining the molecular weight of polymers like this compound include Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS), and Viscometry. Each technique offers distinct advantages and provides different types of molecular weight averages.

1. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful and absolute technique for determining the molar mass and size of macromolecules in solution.[2] Unlike conventional SEC which relies on column calibration with standards, SEC-MALS measures the light scattered by the polymer molecules as they elute from the chromatography column to directly calculate the molecular weight.[2] This method is particularly valuable for complex and novel polymers where suitable calibration standards may not be available.

2. Viscometry

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight of polymers.[3] This technique relies on the relationship between the intrinsic viscosity of a polymer solution and its molecular weight, as described by the Mark-Houwink-Sakurada equation.[4] While it does not provide the absolute molecular weight distribution like SEC-MALS, it is a robust method for routine analysis and quality control.

Quantitative Data on Polyquaternium-10 Molecular Weight

Obtaining precise molecular weight data for commercially available this compound grades can be challenging as this information is often proprietary. However, some data is available in technical literature and supplier documentation. The table below summarizes available data for common this compound grades.

| Grade Name | Reported Average Molecular Weight ( g/mol ) | Viscosity of 2% Aqueous Solution (cps) | Source |

| UCARE™ Polymer JR-400 | ~400,000 | 300-500 | [5][6] |

| Polyquaternium-10 | Not Specified | 1,000-2,500 | [7][8] |

| Polyquaternium-10 | Not Specified | 1000-2500 | [9] |

| UCARE™ Polymer JR-125 | Not Specified | 75–175 | [10] |

Note: The molecular weight of different grades can vary between manufacturers and batches.

Experimental Protocols

Detailed experimental protocols for the key techniques are provided below. These are generalized procedures and may require optimization based on the specific this compound grade and available instrumentation.

Protocol 1: Molecular Weight Determination by SEC-MALS

This protocol outlines the steps for analyzing the molecular weight of this compound using a Size-Exclusion Chromatography system coupled with Multi-Angle Light Scattering and Refractive Index detectors.

1. Materials and Equipment:

-

Polyquaternium-10 sample

-

High-performance liquid chromatography (HPLC) or Gel Permeation Chromatography (GPC) system

-

SEC columns suitable for aqueous-soluble cationic polymers (e.g., TSKgel PWXL-CP series)[11]

-

Multi-Angle Light Scattering (MALS) detector

-

Differential Refractive Index (dRI) detector

-

Mobile Phase: 0.8 M NaNO₃ has been successfully used for SEC separation of cationic celluloses.[11]

-

Syringe filters (0.22 µm)

-

Autosampler vials

2. Procedure:

- Mobile Phase Preparation: Prepare the chosen mobile phase and degas it thoroughly.

- Sample Preparation:

- Accurately weigh a small amount of the this compound sample.

- Dissolve the sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Gentle agitation may be required to ensure complete dissolution.

- Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.

- Instrument Setup:

- Equilibrate the SEC columns with the mobile phase at a constant flow rate until a stable baseline is achieved on both the MALS and dRI detectors.

- Data Acquisition:

- Inject the prepared this compound sample onto the SEC column.

- Collect the light scattering and refractive index data as the sample elutes.

- Data Analysis:

- Use the software provided with the MALS detector to process the collected data.

- The software will use the signals from the MALS and dRI detectors to calculate the absolute molecular weight and determine the molecular weight distribution (Mw, Mn, and PDI).

Workflow Diagram for SEC-MALS Analysis of this compound

References

- 1. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Elucidation of the Relationship between Intrinsic Viscosity and Molecular Weight of Cellulose Dissolved in Tetra-N-Butyl Ammonium Hydroxide/Dimethyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mark–Houwink equation - Wikipedia [en.wikipedia.org]

- 5. UCARE™ Polymer JR-400 P | Dow Inc. [dow.com]

- 6. usbio.net [usbio.net]

- 7. makingcosmetics.com [makingcosmetics.com]

- 8. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 9. ingenieria-analitica.com [ingenieria-analitica.com]

- 10. hpst.cz [hpst.cz]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Cationic Hydroxyethyl Cellulose

For Researchers, Scientists, and Drug Development Professionals

Cationic hydroxyethyl cellulose (cHEC) is a versatile semi-synthetic polymer derived from cellulose, the most abundant natural polymer.[1] Its unique properties, including biocompatibility, water solubility, and mucoadhesiveness, make it a valuable excipient in a wide range of applications, particularly in the pharmaceutical industry for drug delivery systems.[1][2] This technical guide provides a comprehensive overview of the synthesis of cHEC, including detailed experimental protocols, a summary of key reaction parameters, and characterization techniques.

Core Synthesis Methodology

The most common method for synthesizing cHEC involves the etherification of hydroxyethyl cellulose (HEC) with a cationic reagent under alkaline conditions.[3] The hydroxyl groups on the HEC backbone react with the etherifying agent to introduce a positive charge, thereby imparting the desired cationic properties.

The primary cationic etherifying agents used are quaternary ammonium compounds, such as 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride (CHPTAC) or glycidyl trimethyl ammonium chloride (GTAC).[3] The reaction is typically carried out in a slurry process using an inert organic solvent, such as isopropanol or ethanol, to suspend the HEC. Sodium hydroxide is used as a catalyst to activate the hydroxyl groups on the HEC for reaction with the etherifying agent.[4][5]

Chemical Reaction Pathway

The synthesis of cHEC can be visualized as a two-step process:

-

Alkalinization: HEC is treated with a strong base, typically sodium hydroxide, to form alkali cellulose. This step activates the hydroxyl groups on the HEC, making them more nucleophilic.

-

Etherification: The activated HEC then reacts with the cationic etherifying agent. For example, with CHPTAC, the reaction proceeds via a nucleophilic substitution, where the alkoxide on the HEC displaces the chloride ion on the CHPTAC molecule.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of cHEC, based on common laboratory-scale procedures.

Materials:

-

Hydroxyethyl cellulose (HEC)

-

Isopropanol

-

Absolute ethanol

-

Sodium hydroxide (NaOH) solution (20-35 wt%)

-

3-chloro-2-hydroxypropyl-trimethyl ammonium chloride (CHPTAC) solution (e.g., 69 wt%)

-

Hydrochloric acid (for neutralization)

Procedure:

-

Pre-treatment/Alkalinization:

-

In a reaction vessel, prepare a mixed solvent system of isopropanol and absolute ethanol.

-

Disperse a known quantity of HEC (e.g., 1 part by weight) in the solvent mixture.

-

While stirring at a controlled temperature (e.g., 10-45°C), add a specific amount of sodium hydroxide solution (e.g., 0.6-0.8 parts by weight of a 20-35 wt% solution).

-

Continue stirring for a defined period (e.g., 20-60 minutes) to ensure complete alkalinization.[4]

-

-

Cationization/Etherification:

-

Increase the temperature of the reaction mixture to the desired etherification temperature (e.g., 30-80°C).

-

Slowly add the cationic etherifying agent (e.g., 0.6-1.4 parts by weight of CHPTAC solution) to the reaction mixture.

-

Allow the reaction to proceed for a specified duration (e.g., 3-5 hours) with continuous stirring.[4]

-

-

Neutralization and Purification:

-

Cool the reaction mixture to room temperature (e.g., 25-35°C).

-

Neutralize the excess sodium hydroxide by adding an acid, such as hydrochloric acid, until the pH reaches a desired level (e.g., 4.5-8.0).

-

Filter the solid product from the reaction mixture.

-

Wash the product with a suitable solvent (e.g., ethanol or acetone) to remove unreacted reagents and byproducts.

-

Dry the purified cHEC in an oven at a controlled temperature.

-

Key Synthesis Parameters and Their Impact

The properties of the final cHEC product, particularly the degree of substitution (DS), are highly dependent on the reaction conditions. The DS refers to the average number of hydroxyl groups on each anhydroglucose unit of the cellulose backbone that have been substituted with cationic groups.[6][7]

| Parameter | Range | Impact on Synthesis |

| Ratio of Cationic Agent to HEC | 0.6 - 1.4 (by weight) | Directly influences the degree of substitution (DS). Higher ratios generally lead to a higher DS. |

| NaOH Concentration | 20 - 35 wt% | Affects the activation of HEC. Optimal concentration is crucial for efficient etherification. |

| Reaction Temperature | 30 - 80 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions and degradation. |

| Reaction Time | 3 - 5 hours | Longer reaction times can lead to a higher DS, but the effect may plateau after a certain point. |

| Solvent System | Isopropanol, Ethanol | Affects the swelling of HEC and the solubility of reactants, influencing the reaction efficiency. |

Table 1: Key Synthesis Parameters and Their Influence on cHEC Properties

Characterization of Cationic Hydroxyethyl Cellulose

Several analytical techniques are employed to characterize the synthesized cHEC and determine its key properties.

| Property | Analytical Technique | Description |

| Degree of Substitution (DS) | Kjeldahl Method, Elemental Analysis | Determines the nitrogen content, which is then used to calculate the DS.[3] |

| Chemical Structure | FTIR, ¹H NMR, ¹³C NMR | Confirms the introduction of the cationic groups onto the HEC backbone.[3] |

| Molecular Weight and Distribution | Size-Exclusion Chromatography (SEC) | Provides information on the average molecular weight and polydispersity of the polymer.[8] |

| Viscosity | Rheometry | Measures the viscosity of cHEC solutions, which is a critical property for many applications.[3] |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer.[3] |

Table 2: Common Characterization Techniques for cHEC

Logical Relationship between Synthesis Parameters and Product Properties

The interplay between the synthesis parameters ultimately dictates the final properties of the cHEC. Understanding these relationships is crucial for tailoring the polymer for specific applications.

Conclusion

The synthesis of cationic hydroxyethyl cellulose is a well-established process that allows for the modification of a natural polymer to create a valuable material with a wide range of applications in research, drug development, and other industries. By carefully controlling the synthesis parameters, researchers can tailor the properties of cHEC, such as the degree of substitution and viscosity, to meet the specific requirements of their intended application. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and evaluation of this versatile cationic polymer.

References

- 1. Polyethylenimine-Conjugated Hydroxyethyl Cellulose for Doxorubicin/Bcl-2 siRNA Co-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemically modified hydroxyethyl cellulose as a new excipient for transmucosal delivery - CentAUR [centaur.reading.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. CN102391381A - Preparation method of cationic hydroxyethyl cellulose ether - Google Patents [patents.google.com]

- 5. kemoxcellulose.com [kemoxcellulose.com]

- 6. Understanding the Role of Degree of Substitution (DS) in Hydroxyethyl Cellulose (HEC) Performance [kingmaxcellulose.com]

- 7. Degree of Substitution in HEC and Its Impact - HPMC manufacturer [hpmcmanufacturer.com]

- 8. Detailed characterization of cationic hydroxyethylcellulose derivatives using aqueous size-exclusion chromatography with on-line triple detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Polyquaternium-10 physical and chemical properties

An In-depth Technical Guide on the Core Physical and Chemical Properties of Polyquaternium-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyquaternium-10 is a versatile cationic polymer derived from hydroxyethyl cellulose, widely utilized in personal care, cosmetics, and increasingly, in pharmaceutical formulations. Its utility stems from a unique combination of properties including water solubility, substantivity to proteinaceous surfaces, and its function as a conditioning agent, thickener, and film former. This guide provides a detailed examination of the core physical and chemical properties of Polyquaternium-10, offering quantitative data, experimental protocols for its characterization, and a description of its fundamental mechanism of action. This technical overview is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the applications of this polymer.

Chemical Identity and Synthesis

Polyquaternium-10, also known as Quaternium-19, is a polymeric quaternary ammonium salt of hydroxyethyl cellulose (HEC).[1][2][3][4] It is synthesized by reacting HEC with a cationic etherifying agent, typically formed through the reaction of epichlorohydrin and trimethylamine.[1][3][5][6][7] This process grafts quaternary ammonium groups onto the cellulose backbone, imparting a net positive charge to the polymer. The resulting structure is highly effective at adsorbing to negatively charged surfaces such as hair and skin.[1][2][3]

Physical and Chemical Properties

Polyquaternium-10 is typically a white to light-yellowish granular powder with a faint, amine-like odor.[1][2][4][8] It is available in various grades, which differ primarily in their average molecular weight and degree of cationic substitution (charge density).[1][3] These variations influence key properties like viscosity and conditioning effectiveness.

Data Presentation: Quantitative Properties

The key physical and chemical parameters of Polyquaternium-10 are summarized in the tables below.

Table 1: General Physical and Chemical Identity

| Property | Value / Description | Citations |

|---|---|---|

| Chemical Name | Polymeric quaternary ammonium salt of hydroxyethyl cellulose | [1][2][3][4] |

| INCI Name | Polyquaternium-10 | [8][9] |

| Synonym | Quaternium-19 | [1][2][3][10] |

| CAS Numbers | 68610-92-4, 81859-24-7, 53568-66-4, 54351-50-7, 55353-19-0 | [1][8] |

| Appearance | White, off-white, or light-yellowish granular powder | [1][2][8][9][11] |

| Odor | Faint, characteristic amine-like | [1][2][3][8] |

| Charge | Cationic (positive) |[8][10][12][13] |

Table 2: Quantitative Specifications from Technical Data Sheets

| Parameter | Value Range | Conditions | Citations |

|---|---|---|---|

| Molecular Weight | 250,000 - 600,000 g/mol (Typical range for various grades) | - | [3] |

| Viscosity | 500 - 2,500 mPa·s (cps) | 2% aqueous solution at 25°C | [8][11][14][15][16] |

| pH | 5.0 - 7.0 | 2% aqueous solution | [8][11] |

| pH Stability | Stable within a pH range of 4 to 8 | In formulation | [3][13][17] |

| Nitrogen Content | 1.7 - 2.2% | - | [11] |

| Solubility | Soluble in water, alcohol, glycerol, propylene glycol; Insoluble in oil | - | [1][3][8][9][14] |

| Melting Point | ~290 °C | - | [18][19][20] |

| Density | ~1.02 g/cm³ | - | [21] |

| Ash Content | ≤ 4% | - | [11] |

| Light Transmittance | > 98% | 0.5% aqueous solution, 1 cm path length, 550 nm |[11] |

Mechanism of Action in Formulations

The primary mechanism of action for Polyquaternium-10 is rooted in electrostatic interaction. In aqueous solutions, the quaternary ammonium groups are positively charged. Substrates like hair keratin and skin are naturally anionic (negatively charged), especially when damaged.[11][17] The cationic polymer is drawn to these surfaces, where it adsorbs and forms a thin, smooth, and continuous film.[2][10][11] This film provides several benefits: it smooths the hair cuticle to reduce frizz and improve combability, enhances moisture retention on the skin, and provides a conditioned, silky feel.[4][10][11][17][22]

Experimental Protocols

Characterizing Polyquaternium-10 is crucial for quality control and formulation development. The following are outlines of key experimental protocols.

Protocol: Viscosity Measurement

This protocol determines the viscosity of a Polyquaternium-10 solution, a key indicator of its molecular weight grade.

-

Preparation of Solution: Accurately weigh 2.0 g of Polyquaternium-10 powder and add it to 98.0 g of deionized water while stirring to create a 2% (w/w) solution.

-

Hydration: Continue stirring until the polymer is fully dissolved and the solution is homogenous. This may take several hours at room temperature. Gentle heating can accelerate dissolution.[8]

-

Temperature Control: Equilibrate the solution to a constant temperature of 25°C ± 0.1°C using a water bath.

-

Measurement: Use a rotational viscometer (e.g., Brookfield or NDJ type) to measure the viscosity.[11] Select an appropriate spindle and rotational speed to obtain a torque reading within the instrument's recommended range (typically 20-80%).

-

Recording: Allow the reading to stabilize for at least 60 seconds before recording the viscosity in milliPascal-seconds (mPa·s) or centipoise (cP).

Protocol: Cationic Charge Density Determination via Colloid Titration

Colloid titration is a standard method for determining the charge density of polyelectrolytes. It involves titrating the cationic polymer against a known anionic polymer standard.

-

Materials:

-

Polyquaternium-10 solution of known concentration.

-

Anionic polymer standard solution of known charge concentration (e.g., Potassium Polyvinyl Sulfate, PVSK).

-

Indicator solution (e.g., Toluidine Blue O, o-TB).

-

pH meter and buffer solutions.

-

-

Procedure:

-

Sample Preparation: Pipette a precise volume of the Polyquaternium-10 solution into a beaker and dilute with deionized water. Adjust the pH to a consistent value (e.g., pH 4 or 7) as charge density can be pH-dependent.

-

Indicator Addition: Add a few drops of the Toluidine Blue O indicator. The solution should turn blue, as the cationic indicator is free in the presence of the cationic polymer.

-

Titration: Titrate the sample with the anionic PVSK standard solution while stirring continuously.

-

Endpoint Detection: The endpoint is reached when the PVSK has neutralized all the cationic charges of the Polyquaternium-10 and begins to complex with the cationic indicator. This causes a sharp color change from blue to purple/pink.[23]

-

Calculation: The charge density (in milliequivalents per gram, meq/g) is calculated based on the volume and concentration of the PVSK titrant used to reach the endpoint and the initial mass of the Polyquaternium-10 sample.

-

Applications in Drug Development

While established in cosmetics, Polyquaternium-10's properties are valuable in drug development. Its cationic nature and film-forming ability can be leveraged for:

-

Topical Formulations: Improving the substantivity and residence time of active pharmaceutical ingredients (APIs) on the skin or mucous membranes.

-

Ophthalmic Solutions: Acting as a viscosity modifier and mucoadhesive to increase the precorneal residence time of eye drops.

-

Stabilization: Its compatibility with various surfactants makes it useful for stabilizing emulsions and suspensions.[1]

-

Controlled Release: The polymer film can act as a barrier to modulate the release of an entrapped API.

Safety and Toxicology

Polyquaternium-10 has a long history of safe use in consumer products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed it as safe for use in cosmetics.[2][3] Toxicological studies indicate a low order of toxicity.[2][3] It is poorly absorbed through the skin and is considered a non-irritant and non-sensitizer at typical use concentrations (up to 2.0%).[2][3][4] At concentrations of 5%, it may cause mild skin or eye irritation.[2][4]

References

- 1. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 4. specialchem.com [specialchem.com]

- 5. Production method of polyquaternium-10 - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103204946A - Production method of polyquaternium-10 - Google Patents [patents.google.com]

- 7. CN103204946B - Production method of polyquaternium-10 - Google Patents [patents.google.com]

- 8. avenalab.com [avenalab.com]

- 9. ases.in [ases.in]

- 10. anveya.com [anveya.com]

- 11. Polyquaternium-10: Properties, Applications in Skincare and Detection Method_Chemicalbook [chemicalbook.com]

- 12. Polyquaternium-10 | Cosmetic Ingredients Guide [ci.guide]

- 13. humblebeeandme.com [humblebeeandme.com]

- 14. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 15. ulprospector.com [ulprospector.com]

- 16. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 17. Polyquaternium-10 for Hair: What It Does and Why Formulators Use It - Elchemy [elchemy.com]

- 18. Polyquaternium-10 | 81859-24-7 [chemicalbook.com]

- 19. usbio.net [usbio.net]

- 20. nbinno.com [nbinno.com]

- 21. Polyquaternium-10 Manufacturers | Polyquaternium-10: Suppliers & Producers - Elchemy [elchemy.com]

- 22. nbinno.com [nbinno.com]

- 23. scribd.com [scribd.com]

An In-depth Technical Guide to the Electrostatic Interactions of Polyquaternium-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyquaternium-10, a cationic derivative of hydroxyethyl cellulose, is a versatile polymer with significant applications in personal care and advanced drug delivery systems. Its utility is primarily dictated by the electrostatic interactions between its quaternary ammonium groups and negatively charged surfaces. This technical guide provides a comprehensive overview of the fundamental principles governing these interactions, including the polymer's synthesis, physicochemical properties, and its behavior in solution and at interfaces. A key focus is placed on its complexation with anionic surfactants and its role in the formation of coacervates, which is critical for its deposition and film-forming properties. Furthermore, this guide delves into the application of Polyquaternium-10 in drug and gene delivery, exploring its function in mucoadhesion and endosomal escape of therapeutic payloads. Detailed experimental protocols for characterizing these electrostatic interactions are provided, alongside quantitative data for various grades of the polymer to aid in formulation development.

Introduction

Polyquaternium-10 is a water-soluble, cationic polymer widely utilized for its conditioning, anti-static, and film-forming properties.[1][2] It is synthesized by the quaternization of hydroxyethyl cellulose (HEC), introducing positively charged quaternary ammonium groups onto the cellulose backbone.[3] This cationic nature is the cornerstone of its functionality, driving its adsorption onto anionic surfaces such as hair, skin, and mucosal tissues.[4][5] In drug delivery, these electrostatic interactions are harnessed to enhance the bioavailability of therapeutic agents, facilitate gene transfection, and improve the residence time of formulations at target sites.[6][7] Understanding the nuances of these electrostatic interactions is paramount for the rational design of effective and stable formulations.

Synthesis and Chemical Structure

Polyquaternium-10 is produced through a multi-step process that begins with the modification of cellulose, a naturally occurring polysaccharide. The synthesis primarily involves the reaction of hydroxyethyl cellulose with a cationic etherifying agent, typically 2,3-epoxypropyltrimethylammonium chloride (EPTMAC) or a similar compound.[8]

The general chemical structure of Polyquaternium-10 features a cellulosic backbone with repeating glucopyranose units. Hydroxyethyl groups are attached to this backbone, and a portion of these are further modified with quaternary ammonium side chains. The positive charge of the quaternary ammonium group is independent of pH, ensuring a consistent cationic character across a wide range of formulation conditions.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Introduction of Cationic Conditioner Polyquaternium-7, Polyquaternium 22 and Polyquaternium 39 - News - Guangzhou Shengqing Materials Co., Ltd. [shengqingmaterials.com]

- 3. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]

- 4. formunova.com [formunova.com]

- 5. Polyquaternium - Ataman Kimya [atamanchemicals.com]

- 6. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. univarsolutions.com [univarsolutions.com]

- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 9. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: The Adsorption of PQ-10 on Proteinaceous Surfaces

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the core principles governing the adsorption of Polyquaternium-10 (PQ-10) onto protein-rich surfaces. This document details the molecular interactions, experimental methodologies, and quantitative analysis crucial for harnessing this compound's potential in various applications.

Introduction to Polyquaternium-10 and Its Interaction with Proteins

Polyquaternium-10 (this compound) is a cationic polymer derived from hydroxyethyl cellulose, widely used for its conditioning and film-forming properties.[1][2] Its positive charge allows it to readily bind to negatively charged surfaces, such as hair and skin, which are rich in proteins.[1] This interaction is fundamental to its function in personal care products and presents significant opportunities in the biomedical and drug delivery fields.[3][4]

The primary mechanism driving the adsorption of this compound onto proteinaceous surfaces is electrostatic attraction.[5] Proteins, composed of amino acids, often carry a net negative charge at physiological pH. The positively charged quaternary ammonium groups on the this compound polymer chain are drawn to these negative sites, leading to adsorption.[1][6] This process can be influenced by factors such as the pH and ionic strength of the surrounding medium, which can alter the charge of both the polymer and the protein surface.[7][8]

Quantitative Analysis of this compound Adsorption

To understand and optimize the performance of this compound, it is essential to quantify its adsorption characteristics. Techniques such as adsorption isotherms are used to describe the equilibrium relationship between the concentration of this compound in a solution and the amount adsorbed onto a surface at a constant temperature.[9][10]

| Parameter | Description | Relevance to this compound Adsorption | Common Measurement Techniques |

| Adsorption Isotherm | A curve that describes the amount of adsorbate on the adsorbent at different equilibrium concentrations. | Characterizes the affinity and capacity of a protein surface for this compound.[9][11] | Solution Depletion (UV-Vis, Fluorescence), Quartz Crystal Microbalance (QCM)[7][12] |

| Binding Affinity (KD) | The equilibrium dissociation constant, a measure of how tightly a ligand binds to a protein. | A lower KD indicates a stronger interaction between this compound and the protein surface. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)[13] |

| Adsorption Kinetics (kon, koff) | The rates of association (kon) and dissociation (koff) of the adsorbate to and from the surface. | Determines how quickly this compound binds to and releases from a protein surface. | Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance with Dissipation (QCM-D)[14] |

| Surface Coverage | The fraction of the surface that is covered by the adsorbed molecules. | Indicates the density of the adsorbed this compound layer. | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM)[15] |

Key Experimental Protocols for Studying this compound Adsorption

Several advanced analytical techniques are employed to investigate the interaction between this compound and proteinaceous surfaces. These methods provide real-time, label-free analysis of adsorption events.

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for studying biomolecular interactions.[16] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Experimental Workflow for SPR Analysis of this compound Adsorption

Caption: A typical workflow for an SPR experiment to analyze this compound and protein interactions.

Detailed Methodology:

-

Ligand Immobilization: A protein of interest (the ligand) is covalently attached to the surface of an SPR sensor chip.

-

Baseline Establishment: A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline signal.

-

Analyte Injection: Solutions of this compound (the analyte) at different concentrations are injected over the sensor surface.

-

Association: The binding of this compound to the immobilized protein is monitored in real-time as an increase in the SPR signal.[17]

-

Dissociation: The flow is switched back to the running buffer, and the dissociation of this compound from the protein is observed as a decrease in the signal.[17]

-

Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).[16]

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive acoustic technique that measures changes in the resonance frequency and energy dissipation of a quartz crystal sensor.[7][18] These changes correspond to the mass and viscoelastic properties of the adsorbed layer, respectively.

Logical Relationship in QCM-D Measurement

Caption: The cause-and-effect relationship of this compound adsorption on a QCM-D sensor.

Detailed Methodology:

-

Sensor Preparation: A quartz crystal sensor is coated with a model protein to create the proteinaceous surface.

-

Equilibration: The sensor is placed in the QCM-D chamber and equilibrated with a buffer solution to achieve a stable baseline frequency and dissipation.

-

This compound Injection: A solution of this compound is introduced into the chamber.

-

Adsorption Monitoring: The changes in frequency (Δf) and dissipation (ΔD) are recorded as this compound adsorbs onto the protein layer. A decrease in frequency indicates an increase in mass, while an increase in dissipation suggests the formation of a soft, viscoelastic layer.[19][20]

-

Data Modeling: The data is often fitted to theoretical models to quantify the adsorbed mass, layer thickness, and viscoelastic properties.

This compound in Drug Delivery: A Signaling Pathway Perspective

The ability of this compound to interact with cell surfaces, which are covered in proteins, makes it a promising candidate for enhancing drug delivery. By coating drug-carrying nanoparticles with this compound, their interaction with cell membranes can be promoted, potentially leading to increased cellular uptake.

Hypothesized Signaling Pathway for this compound Mediated Nanoparticle Uptake

Caption: A simplified model of how this compound may facilitate the cellular uptake of nanoparticles.

This enhanced interaction is thought to be mediated by the electrostatic attraction between the cationic this compound and the anionic components of the cell membrane. This can trigger endocytosis, a process where the cell engulfs the nanoparticle, internalizing it within an endosome. For the drug to be effective, it must then escape the endosome and reach its target within the cell. The design of this compound-based delivery systems must therefore consider not only the initial binding event but also the subsequent intracellular trafficking pathways.

Conclusion

The adsorption of Polyquaternium-10 on proteinaceous surfaces is a complex process governed by a combination of electrostatic and other non-covalent interactions. A thorough understanding of these interactions, facilitated by quantitative analytical techniques and detailed experimental protocols, is crucial for the development of advanced applications in fields ranging from personal care to drug delivery. The continued exploration of the this compound-protein interface will undoubtedly unveil new opportunities for innovation.

References

- 1. specialchem.com [specialchem.com]

- 2. Polyquaternium-10: Properties, Applications in Skincare and Detection Method_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ulprospector.com [ulprospector.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of quartz crystal microbalance to study the impact of pH and ionic strength on protein-silicone oil interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bovine Serum Albumin Interaction with Polyanionic and Polycationic Brushes: The Case Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adsorption isotherms of Polyquaternium-10 polymers by activated sludge solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cytivalifesciences.com [cytivalifesciences.com]

- 11. cleaninginstitute.org [cleaninginstitute.org]

- 12. Methods for Studying Protein Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Refubium - Interaction of Proteins with a Planar Poly(acrylic acid) Brush: Analysis by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) [refubium.fu-berlin.de]

- 15. Quantitative methods for evaluating optical and frictional properties of cationic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. affiniteinstruments.com [affiniteinstruments.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. Quartz Crystal Microbalance for Protein Adsorption to Solid Surface | Micro Photonics [microphotonics.com]

- 20. Protein adsorption and cell adhesion on nanoscale bioactive coatings formed from poly(ethylene glycol) and albumin microgels - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Degradation of Polyquaternium-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Polyquaternium-10 (PQ-10). This compound, a cationic polymer derived from hydroxyethyl cellulose, is widely utilized in pharmaceutical and cosmetic formulations for its conditioning, thickening, and film-forming properties. Understanding its behavior at elevated temperatures is critical for ensuring product stability, efficacy, and safety during manufacturing, storage, and application.

Overview of Thermal Stability

Polyquaternium-10 is generally considered stable under ambient conditions. However, exposure to high temperatures can initiate a cascade of degradation reactions involving both the quaternary ammonium side chains and the cellulose ether backbone. The thermal stability of this compound is influenced by factors such as its molecular weight, degree of cationic substitution, and the presence of impurities. While specific thermal data for this compound is not extensively published, analysis of its constituent components and similar cationic polysaccharides provides a strong indication of its degradation profile.

Quantitative Thermal Analysis Data

The following tables summarize representative quantitative data on the thermal degradation of Polyquaternium-10, extrapolated from studies on cationic polysaccharides and polymers containing quaternary ammonium moieties. These values should be considered indicative, as the exact thermal events can vary based on the specific grade of this compound and the analytical conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound (Representative)

| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Associated Degradation Process |

| Initial Weight Loss | 30 - 150 | 5 - 10 | Loss of adsorbed water and volatile impurities. |

| Stage 1 Decomposition | 200 - 300 | 20 - 40 | Degradation of quaternary ammonium side chains. |

| Stage 2 Decomposition | 300 - 450 | 40 - 60 | Depolymerization of the hydroxyethyl cellulose backbone. |

| Char Formation | > 450 | 10 - 20 | Formation of a stable carbonaceous residue. |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound (Representative)

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

| Glass Transition (Tg) | 120 - 140 | - | - | Change in the heat capacity of the amorphous regions. |

| Exothermic Decomposition | 220 - 280 | 250 | Varies | Corresponds to the initial decomposition of the cationic side chains. |

| Endothermic Decomposition | 300 - 380 | 350 | Varies | Corresponds to the degradation of the cellulose backbone. |

Thermal Degradation Pathways

The thermal degradation of Polyquaternium-10 is a complex process that can be conceptualized as a two-stage mechanism. The initial stage involves the decomposition of the thermally labile quaternary ammonium side chains, followed by the degradation of the more stable hydroxyethyl cellulose backbone at higher temperatures.

Stage 1: Decomposition of Quaternary Ammonium Side Chains

At temperatures between approximately 200°C and 300°C, the quaternary ammonium groups are susceptible to degradation through mechanisms such as Hofmann elimination and nucleophilic substitution. These reactions result in the cleavage of the C-N bonds, leading to the formation of volatile tertiary amines and alkyl halides. This initial degradation stage contributes to a significant weight loss observed in thermogravimetric analysis.

Stage 2: Degradation of the Hydroxyethyl Cellulose Backbone

Following the degradation of the side chains, the hydroxyethyl cellulose backbone begins to decompose at temperatures above 300°C. This process involves the random scission of the glycosidic bonds, leading to a reduction in the polymer's molecular weight. Further heating results in dehydration and the formation of anhydroglucose units, with levoglucosan being a primary pyrolysis product. Other volatile organic compounds, such as furans and various carbonyls, are also generated, ultimately leaving a carbonaceous char residue.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability and degradation of Polyquaternium-10.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight loss of this compound upon heating, providing insights into its thermal stability and compositional analysis.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a ceramic or aluminum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA instrument.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of 600-800°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve is plotted as percentage weight loss versus temperature. The derivative of the TGA curve (DTG curve) is used to identify the temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature, identifying glass transitions, melting points (if any), and decomposition events.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature above its expected glass transition (e.g., 180°C) at a rate of 10°C/min to erase its thermal history.

-

Cool the sample to a sub-ambient temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

-

Reheat the sample to a temperature where degradation is expected to be complete (e.g., 400°C) at a rate of 10°C/min.

-

-

-

Data Analysis: The heat flow difference between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic peaks, as well as shifts in the baseline (glass transition), are analyzed.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

-

Sample Preparation: Place a small amount (0.1-1.0 mg) of the dried this compound sample into a pyrolysis sample cup.

-

Instrument Setup: The pyrolyzer is directly interfaced with the GC-MS system.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300°C for side-chain analysis, 500°C for backbone analysis) in an inert atmosphere (helium). The pyrolysis products are swept into the GC column.

-

Gas Chromatography (GC): The volatile products are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program for the GC oven would be to hold at 40°C for 2 minutes, then ramp to 280°C at 10°C/min.

-

Mass Spectrometry (MS): The separated compounds are ionized and fragmented. The resulting mass spectra are used to identify the chemical structures of the degradation products by comparison with spectral libraries.

-

Conclusion

The thermal stability of Polyquaternium-10 is a critical parameter for its application in various formulations. This guide has outlined the key aspects of its thermal degradation, including representative quantitative data, proposed degradation pathways, and detailed experimental protocols for its characterization. While this compound is stable under normal use conditions, it undergoes a multi-stage decomposition at elevated temperatures, initiated by the degradation of its cationic side chains followed by the depolymerization of the cellulose backbone. A thorough understanding of this thermal behavior is essential for optimizing formulation processes, ensuring product stability, and predicting the performance of this compound in its final applications.

In Vitro Toxicological Profile of Polyquaternium-10: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-10, a cationic cellulose ether, is a widely utilized ingredient in personal care products, valued for its conditioning and film-forming properties. For researchers in toxicology and drug development, a thorough understanding of its in vitro toxicological profile is crucial for safety assessments and the development of novel formulations. This technical guide provides a comprehensive overview of the existing in vitro toxicological data for Polyquaternium-10, including detailed experimental protocols and an exploration of potential cellular mechanisms.

Core Toxicological Endpoints: A Data-Driven Summary

The in vitro toxicological evaluation of Polyquaternium-10 has focused on several key endpoints, including cytotoxicity, genotoxicity, and irritation potential. The available data, primarily from Cosmetic Ingredient Review (CIR) assessments, indicate a generally low order of toxicity at concentrations relevant to cosmetic formulations.

Cytotoxicity

Table 1: Summary of In Vitro Cytotoxicity Data for Polyquaternium-10

| Cell Line | Assay | Observations | Reference |

| HEp-2 (human larynx epidermoid carcinoma) | Not specified | No statistically significant differences in cytotoxic activity compared to the hydroxypropylmethylcellulose (HPMC) control. | [1] |

| VERO (African green monkey kidney) | Not specified | No statistically significant differences in cytotoxic activity compared to the HPMC control. | [1] |

Genotoxicity

Genotoxicity assays are critical for identifying substances that can induce genetic mutations, chromosomal damage, or DNA damage. Polyquaternium-10 has been evaluated in a battery of in vitro genotoxicity tests.

Table 2: Summary of In Vitro Genotoxicity Data for Polyquaternium-10

| Assay Type | Test System | Metabolic Activation (S9) | Results | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538 | With and Without | Negative | [2][3][4] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and Without | Negative | [3][4] |

| DNA Damage and Repair Assay | Rat Hepatocytes | Not specified | Positive (not dose-related) | [3][4] |

Skin and Eye Irritation

In vitro models that replicate human tissues are increasingly used to assess the irritation potential of cosmetic ingredients, replacing traditional animal testing.

Table 3: Summary of In Vitro Irritation Data for Polyquaternium-10

| Test Type | Model | Endpoint | Observation | Reference |

| Skin Irritation | Reconstructed Human Epidermis (e.g., EpiDerm™) | Cell Viability | Generally considered non-irritating at concentrations up to 2%. Mild irritation may occur at 5%. | [5] |

| Eye Irritation | Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) | Vascular Damage | Data not specifically available for Polyquaternium-10, but the model is a standard for assessing eye irritation potential. | |

| Eye Irritation | Bovine Corneal Opacity and Permeability (BCOP) | Opacity and Permeability | Data not specifically available for Polyquaternium-10, but the model is a standard for assessing eye irritation potential. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. The following sections outline standardized protocols for key in vitro assays relevant to the assessment of Polyquaternium-10.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Plate cells (e.g., HaCaT, VERO, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of Polyquaternium-10 for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

2. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.

-

Cell Culture and Treatment: Follow the same procedure as the MTT assay.

-

Neutral Red Incubation: After the treatment period, incubate the cells with a medium containing Neutral Red for approximately 3 hours.

-

Washing and Extraction: Wash the cells to remove excess dye and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

-

Measurement: Measure the absorbance of the extracted dye at approximately 540 nm. The amount of dye retained is proportional to the number of viable cells.

In Vitro Genotoxicity Assays

1. Bacterial Reverse Mutation Assay (Ames Test)

This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

-

Strains: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA1538) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: Expose the bacterial strains to a range of concentrations of Polyquaternium-10 in the presence of a small amount of histidine.

-

Incubation: Plate the treated bacteria on a minimal agar medium lacking histidine and incubate for 48-72 hours.

-

Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

2. In Vitro Chromosome Aberration Test

This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes).

-

Treatment: Expose the cells to at least three concentrations of Polyquaternium-10 for a defined period, both with and without metabolic activation (S9).

-

Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of cell division.

-

Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix, and stain the chromosomes.

-

Analysis: Microscopically examine the metaphase cells for chromosomal aberrations (e.g., breaks, gaps, exchanges).

In Vitro Irritation Assays

1. Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test uses a three-dimensional human epidermis model to predict skin irritation.

-

Tissue Model: Use a commercially available RhE model (e.g., EpiDerm™, EPISKIN™).

-

Application: Topically apply Polyquaternium-10 to the surface of the tissue.

-

Exposure and Incubation: Expose the tissue for a defined period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).

-

Viability Assessment: Determine the tissue viability using the MTT assay.

-

Classification: A reduction in tissue viability below a certain threshold (typically 50%) compared to the negative control indicates an irritant potential.

2. Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay

This ex vivo method assesses the potential for eye irritation by observing adverse effects on the chorioallantoic membrane of a hen's egg.

-

Egg Preparation: Use fertilized hen's eggs incubated for 9-10 days. Create a window in the shell to expose the CAM.

-

Application: Apply Polyquaternium-10 directly onto the CAM.

-

Observation: Observe the CAM for up to 5 minutes for signs of hemorrhage, lysis, and coagulation.

-

Scoring: Assign an irritation score based on the time of onset and severity of the observed effects.

Potential Signaling Pathways and Cellular Mechanisms

While direct evidence for the specific signaling pathways affected by Polyquaternium-10 is limited, its cationic nature provides clues to its potential cellular interactions. Cationic polymers are known to interact with the negatively charged cell membrane. This interaction can, in some cases, lead to membrane disruption and subsequent cellular responses.

Based on the broader understanding of cationic polymer toxicology, a hypothetical mechanism of action can be proposed. It is important to emphasize that the following pathway is a generalized representation for cationic polymers and has not been specifically validated for Polyquaternium-10.

This diagram illustrates that at high concentrations, the electrostatic interaction between a cationic polymer like Polyquaternium-10 and the cell membrane could potentially lead to membrane disruption and cytotoxicity. At lower, sub-lethal concentrations, internalization and potential destabilization of endosomes could be a trigger for the activation of the NLRP3 inflammasome, a key component of the innate immune system, leading to an inflammatory response through the activation of Caspase-1 and the release of pro-inflammatory cytokines like IL-1β.

Experimental Workflows

To systematically evaluate the in vitro toxicology of a substance like Polyquaternium-10, a tiered testing strategy is often employed.

This workflow begins with the characterization of the test substance, followed by a battery of in vitro assays to assess cytotoxicity, genotoxicity, and irritation potential. The data from these assays are then integrated for a comprehensive risk assessment.

Conclusion

The available in vitro toxicological data for Polyquaternium-10 suggest a low hazard profile at concentrations typically found in cosmetic products. It is generally non-mutagenic and shows low potential for skin and eye irritation. However, the absence of publicly available, detailed quantitative data, such as IC50 values, and the lack of specific studies on its interaction with cellular signaling pathways represent significant data gaps. The proposed hypothetical signaling pathway, based on the behavior of cationic polymers, provides a framework for future mechanistic studies. Researchers are encouraged to conduct further investigations to generate more comprehensive quantitative data and to elucidate the specific molecular interactions of Polyquaternium-10 with cellular systems. This will enable a more refined and robust safety assessment for its continued use and for the development of new applications.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 4. cir-safety.org [cir-safety.org]

- 5. specialchem.com [specialchem.com]

Navigating the Environmental Lifecycle of Polyquaternium-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polyquaternium-10 (PQ-10), a cationic derivative of hydroxyethyl cellulose, is a widely utilized ingredient in personal care products, valued for its conditioning and film-forming properties. As its use continues to be prevalent, a thorough understanding of its environmental biodegradability and fate is crucial for ensuring its sustainable application. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental journey of this compound, with a focus on its biodegradability, removal in wastewater treatment, and aquatic ecotoxicity.

Environmental Fate and Removal in Wastewater Treatment

The primary route for Polyquaternium-10 to enter the environment is through wastewater from the use of personal care products. While this compound is considered to be biodegradable, its polymeric structure results in a slow degradation process.[1][2] The most significant mechanism for its removal from wastewater is not biodegradation within the water phase, but rather its strong affinity for adsorption to activated sludge during the wastewater treatment process.[3][4][5][6]

Cationic polymers like this compound are effectively removed from the aqueous phase by binding to the negatively charged surfaces of the activated sludge solids. This process is characterized by a high-affinity adsorption isotherm, meaning the polymer rapidly and strongly binds to the sludge until a saturation point, or "threshold loading," is reached.[3][5]

Quantitative Adsorption Data

Studies have quantified the adsorption capacity of activated sludge for different grades of Polyquaternium-10. The "threshold loading" represents the maximum amount of this compound that can be adsorbed per unit of sludge.

| Polyquaternium-10 Grade | Molecular Mass | Threshold Loading (mg/g of activated sludge solids) | Reference |

| JR-125 | High | 50 - 100 | [1] |

| LR-400 | Low | 50 - 100 | [1] |

| JR-30M | High | 50 - 100 | [1] |

| LR-30M | Low | 50 - 100 | [1] |

Experimental Protocol: Adsorption Isotherm Determination

The following protocol outlines the methodology used to determine the adsorption of Polyquaternium-10 onto activated sludge solids.

Objective: To quantify the adsorption capacity of activated sludge for various Polyquaternium-10 polymers.

Materials:

-

Activated sludge from a wastewater treatment plant

-

Four grades of Polyquaternium-10: JR-125, LR-400, JR-30M, and LR-30M

-

Standard laboratory glassware and centrifuge

-

Spectrophotometer

Procedure:

-

Sludge Preparation: Activated sludge is washed and centrifuged to remove supernatant and concentrate the solids. The dry weight of the sludge is determined.

-

Equilibration: A known concentration of activated sludge solids is mixed with varying concentrations of a specific this compound grade in a series of vessels.

-

Contact Time: The mixtures are agitated for a set period (e.g., 2 hours) to allow for equilibrium to be reached between the this compound in the solution and adsorbed onto the sludge.

-

Separation: The sludge is separated from the aqueous phase by centrifugation.

-

Analysis: The concentration of the remaining this compound in the supernatant is measured using a suitable analytical method, such as a colorimetric phenol-sulfuric acid method.

-

Calculation: The amount of this compound adsorbed to the sludge is calculated by subtracting the concentration in the supernatant from the initial concentration.

-

Isotherm Plot: An adsorption isotherm is generated by plotting the amount of adsorbed this compound per unit of sludge against the equilibrium concentration of this compound in the solution.

Biodegradability Assessment

While direct, quantitative biodegradation data for Polyquaternium-10 from standardized tests is limited in publicly available literature, the methodologies for assessing the biodegradability of chemical substances are well-established by the Organisation for Economic Co-operation and Development (OECD).

OECD Guidelines for Biodegradability Testing

Ready Biodegradability (OECD 301): These tests are stringent and provide evidence that a substance will biodegrade rapidly and completely in the environment. A substance is considered "readily biodegradable" if it reaches a certain percentage of mineralization (e.g., >60% of theoretical CO2 production in the OECD 301B test) within a 28-day period and within a "10-day window" after the onset of biodegradation.

Inherent Biodegradability (OECD 302): These tests are less stringent and are designed to assess whether a substance has the potential to biodegrade in the environment, often under more favorable conditions (e.g., higher concentration of microorganisms). A positive result in an inherent biodegradability test suggests that the substance is not persistent.

Experimental Protocol: OECD 301B - CO2 Evolution Test

Objective: To determine the ready biodegradability of a substance by measuring the amount of carbon dioxide produced.

Materials:

-

Test substance (e.g., Polyquaternium-10)

-

Mineral medium

-

Inoculum (e.g., activated sludge, sewage effluent)

-

CO2-free air

-

CO2 absorption solution (e.g., barium hydroxide or sodium hydroxide)

-

Titration equipment

Procedure:

-

Test Setup: The test substance is added to a mineral medium inoculated with microorganisms in a sealed vessel. A control vessel with only the inoculum and a reference vessel with a readily biodegradable substance are run in parallel.

-

Aeration: CO2-free air is bubbled through the test mixture.

-

CO2 Trapping: The effluent gas from the test vessel is passed through a series of absorption bottles containing a known amount of a CO2-trapping solution.

-

Incubation: The vessels are incubated in the dark at a constant temperature for 28 days.

-

Analysis: The amount of CO2 produced is determined by titrating the remaining trapping solution at regular intervals.

-

Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum CO2 production (ThCO2).

Aquatic Ecotoxicity

The potential impact of Polyquaternium-10 on aquatic organisms is a key aspect of its environmental risk assessment. The toxicity of cationic polymers is influenced by their charge density and molecular weight.[6][7] It's important to note that the presence of dissolved organic matter, such as humic acid, can mitigate the aquatic toxicity of this compound.[6][7][8]

Acute Aquatic Toxicity Data

The following table summarizes the acute toxicity of various Polyquaternium-10 grades to different aquatic organisms, as determined by standardized OECD tests. The values represent the concentration at which 50% of the test organisms show an effect (EC50 for immobilization or growth inhibition, LC50 for mortality).

| Polyquaternium-10 Grade | Test Organism | Test Guideline | Endpoint | Toxicity Value (mg/L) | Reference |

| Various | Daphnia magna | OECD 202 | EC50 | 21.29 to >1000 | [9] |

| Various | Ceriodaphnia dubia | OECD 202 | EC50 | 21.29 to >1000 | [9] |

| JR30M | Aliivibrio fischeri | ISO 11348-3 | IC50 | >1000 | [2] |

| JR125 | Aliivibrio fischeri | ISO 11348-3 | IC50 | >1000 | [2] |

| JR400 | Aliivibrio fischeri | ISO 11348-3 | IC50 | >1000 | [2] |

| LR30M | Aliivibrio fischeri | ISO 11348-3 | IC50 | >1000 | [2] |

| LR400 | Aliivibrio fischeri | ISO 11348-3 | IC50 | >1000 | [2] |

| JR30M | Desmodesmus subspicatus (Algae) | OECD 201 | ECr50 | >100 | [2] |

| JR125 | Desmodesmus subspicatus (Algae) | OECD 201 | ECr50 | >100 | [2] |

| JR400 | Desmodesmus subspicatus (Algae) | OECD 201 | ECr50 | >100 | [2] |